molecular formula C22H18N4O5 B15042138 N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide

Cat. No.: B15042138
M. Wt: 418.4 g/mol
InChI Key: JACSIIQUCNQEJF-YDZHTSKRSA-N
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Description

N-(3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine or hydrazide. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions may vary depending on the specific substituents on the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit enzyme activity or modulate receptor functions. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Schiff base hydrazones, such as:

Uniqueness

N-(3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N4O5

Molecular Weight

418.4 g/mol

IUPAC Name

N-[3-[[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C22H18N4O5/c1-14-5-2-3-8-19(14)22(29)24-17-7-4-6-15(11-17)21(28)25-23-13-16-12-18(26(30)31)9-10-20(16)27/h2-13,27H,1H3,(H,24,29)(H,25,28)/b23-13+

InChI Key

JACSIIQUCNQEJF-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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